(Rac)-Rasagiline

Description

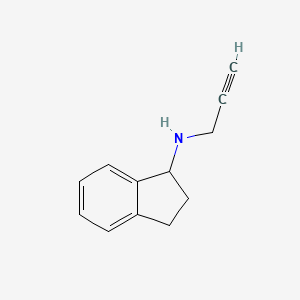

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861335 | |

| Record name | Racemic rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-50-9 | |

| Record name | Racemic rasagiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemic rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rasagiline, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Rasagiline mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-Rasagiline in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, chemically (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a highly potent, second-generation, irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] It is clinically approved for the treatment of Parkinson's disease (PD), both as a monotherapy in early stages and as an adjunct to levodopa in more advanced cases.[3][4] While its primary therapeutic effect in PD is attributed to the inhibition of dopamine catabolism in the brain, a significant body of research has revealed that rasagiline possesses profound neuroprotective properties that are independent of its MAO-B inhibitory activity.[5][6] These neuroprotective mechanisms involve the modulation of key intracellular signaling pathways related to cell survival, apoptosis, and neurotrophic support.

This guide provides a detailed examination of the multifaceted mechanism of action of rasagiline in neurons, focusing on both its enzymatic inhibition and its intricate role in activating pro-survival signaling cascades. The information is tailored for professionals in neuroscience research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The neuroprotective activities are largely attributed to its propargylamine moiety, a key structural feature that confers many of its anti-apoptotic and cell-survival-promoting effects.

Primary Mechanism: Selective and Irreversible MAO-B Inhibition

Monoamine oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[7][8] In the parkinsonian brain, where dopaminergic neurons are progressively lost, the remaining dopamine is more susceptible to degradation by MAO-B, which is predominantly found in glial cells.[8]

Rasagiline acts as a mechanism-based inactivator, forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[2] This action results in the irreversible inactivation of MAO-B, leading to an increase in the synaptic availability of dopamine and providing symptomatic relief in PD.[1][8] A crucial feature of rasagiline is its high selectivity for MAO-B over the MAO-A isoform, which minimizes the risk of the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods) at therapeutic doses.[2][3]

Data Presentation: MAO-B Inhibition and Selectivity

| Parameter | Value | Species/System | Reference |

| MAO-B Inhibition | >95% | Rat Brain (in vivo) | [8] |

| MAO-A Inhibition | Minimal at therapeutic doses | Rat Brain (in vivo) | [8] |

| Selectivity Index (MAO-A/MAO-B) | 8.22 to 28.18 | In vitro | [9] |

| Metabolism | Hepatic Cytochrome P450-1A2 | Human | [4][10] |

| Major Metabolite | 1-Aminoindan | Human | [1] |

Visualization: MAO-B Inhibition Workflow

Core Neuroprotective Mechanisms

Beyond its symptomatic effects, rasagiline exhibits robust neuroprotective capabilities demonstrated in numerous preclinical models of neuronal injury.[3][11] These effects are largely independent of MAO-B inhibition, as they are also observed with its S-isomer, TVP1022, which is a significantly weaker MAO inhibitor. The core of this activity lies in the modulation of fundamental signaling pathways that govern cell survival and death.

Anti-Apoptotic Activity via Regulation of Bcl-2 Family Proteins

A primary neuroprotective mechanism of rasagiline is its ability to thwart the apoptotic cascade.[12][13] This is achieved by modulating the expression and function of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[13][14]

Rasagiline has been shown to:

-

Upregulate Anti-Apoptotic Proteins: It increases the mRNA and protein levels of anti-apoptotic members like Bcl-2, Bcl-xL, and Bcl-w.[15][16]

-

Downregulate Pro-Apoptotic Proteins: It concurrently decreases the expression of pro-apoptotic members such as Bax and Bad.[5][15]

This shift in the Bax/Bcl-2 ratio stabilizes the mitochondrial membrane potential (ΔΨm), preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c.[12][17][18] This, in turn, inhibits the activation of downstream executioner caspases, such as caspase-3, and prevents the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately blocking the execution of the apoptotic program.[15][19]

Data Presentation: Effects on Bcl-2 Family Expression

| Molecule | Effect | Model System | Concentration | Reference |

| Bcl-2 mRNA | Increased | SH-SY5Y cells | 10-100 nM | [16] |

| Bcl-xL mRNA | Increased | SH-SY5Y cells | 10 pM - 100 nM | [16] |

| Bcl-xL mRNA | Increased | PC12 cells | 0.1-10 µM | [15] |

| Bcl-w mRNA | Increased | PC12 cells | 0.1-10 µM | [15] |

| Bax mRNA | Decreased | PC12 cells | 0.1-10 µM | [15] |

| Bad mRNA | Decreased | PC12 cells | 0.1-10 µM | [15] |

| BAG2 & BAG5 Proteins | Increased | MPTP mouse model | In vivo | [20][21] |

Visualization: Anti-Apoptotic Signaling Pathway

Activation of Pro-Survival Kinase Pathways (PKC & MAPK)

Rasagiline and its derivatives activate crucial pro-survival signaling cascades, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][18] Activation of these pathways has pleiotropic effects on neuronal function and survival.

-

PKC Pathway: Rasagiline stimulates the phosphorylation of PKC and upregulates specific isoforms like PKCα and PKCε.[15][22] This activation is directly linked to its anti-apoptotic effects, as PKC inhibitors can reverse rasagiline's ability to downregulate Bad and prevent caspase-3 activation.[15][19]

-

MAPK Pathway: The drug also induces the phosphorylation of p44 and p42 MAP kinases (ERK1/2).[23]

A significant downstream consequence of PKC and MAPK activation is the modulation of Amyloid Precursor Protein (APP) processing. Rasagiline promotes the non-amyloidogenic α-secretase pathway, leading to an increased release of the neuroprotective and neurotrophic soluble APPα (sAPPα) fragment.[3][5] This shunts APP away from the β-secretase pathway, which generates the neurotoxic amyloid-β (Aβ) peptide implicated in Alzheimer's disease.

Data Presentation: Effects on Signaling Components

| Molecule | Effect | Model System | Concentration/Dose | Reference |

| p-PKC levels | Upregulated | Mouse Hippocampus | 0.1 mg/kg (14 days) | [22] |

| PKCα & PKCε isozymes | Upregulated | Mouse Hippocampus | 0.1 mg/kg (14 days) | [22] |

| p44/p42 MAP kinase | Phosphorylation Induced | PC12 & SH-SY5Y cells | 0.1-100 µM | [23] |

| p-Akt | Increased by 50% | PC12 cells (OGD/R) | 10 µM | [11] |

| sAPPα release | Stimulated | PC12 & SH-SY5Y cells | 0.1-100 µM | [23] |

Visualization: PKC/MAPK Signaling in APP Processing

Induction of Neurotrophic Factors and Antioxidant Pathways

Rasagiline promotes neuronal survival by increasing the endogenous production of key neurotrophic factors and enhancing cellular antioxidant defenses.

-

Neurotrophic Factors: It enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[14][24][25] This induction is associated with the activation of survival pathways like PI3K/Akt.[24][26] These growth factors are critical for neuronal survival, differentiation, and synaptic plasticity.

-

Akt/Nrf2 Redox-Signaling: Rasagiline activates the Akt/Nrf2 pathway.[11][27] Akt phosphorylation leads to the nuclear translocation of the transcription factor Nrf2, which in turn binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This results in the increased expression of enzymes like heme oxygenase-1 (HO-1) and catalase, bolstering the cell's ability to combat oxidative stress.[11][17]

Data Presentation: Neurotrophic and Antioxidant Effects

| Molecule | Effect | Model System | Concentration | Reference |

| BDNF mRNA | Increased | PC12 cells | 0.1-10 µM | [15] |

| BDNF Protein | Increased | Rat Hippocampus & Striatum | In vivo | [25] |

| GDNF mRNA | Increased | SH-SY5Y cells | In vitro | [28] |

| Nrf2 Nuclear Translocation | Increased by 40-90% | PC12 cells (OGD/R) | 1-5 µM | [11] |

| HO-1, NQO1, Catalase mRNA | Increased by 1.8-2.0 fold | PC12 cells (OGD/R) | 1-5 µM | [11] |

Visualization: Neurotrophic Factor Induction Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the study of rasagiline's mechanism of action.

Protocol 1: MAO-B Inhibition Assay (Fluorometric)

This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.

-

Reagent Preparation: Prepare MAO-B assay buffer, a high-sensitivity probe, reconstituted MAO-B enzyme, MAO-B substrate (e.g., Tyramine), and an inhibitor control (e.g., Selegiline).[29][30]

-

Inhibitor Preparation: Dissolve rasagiline in a suitable solvent (e.g., DMSO) and then dilute to 10x the final desired test concentrations with the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted rasagiline solutions to the test wells. Add buffer for the enzyme control wells and a known inhibitor for the positive control wells.

-

Enzyme Addition: Prepare a working solution of MAO-B enzyme in assay buffer. Add 50 µL of this solution to each well.

-

Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Substrate Reaction: Prepare a substrate solution containing the probe and the MAO-B substrate. Add 40 µL to each well to initiate the reaction.

-

Measurement: Immediately begin measuring fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each rasagiline concentration relative to the enzyme control and calculate the IC₅₀ value.

Protocol 2: Western Blotting for Bcl-2 and Bax Proteins

This protocol outlines the detection of changes in pro- and anti-apoptotic protein expression in neuronal cells (e.g., SH-SY5Y) following rasagiline treatment.

-

Cell Culture and Treatment: Culture SH-SY5Y or PC12 cells to ~80% confluency. Treat cells with varying concentrations of rasagiline (e.g., 0.1-10 µM) and a vehicle control for a specified time (e.g., 24 hours). Induce apoptosis if required by the experimental model (e.g., serum deprivation).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the total protein.[31][32]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 12% polyacrylamide).[33][34]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[34]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[32][34]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.[31]

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein bands, normalizing the levels of Bcl-2 and Bax to the loading control.

Visualization: General Western Blotting Workflow

Conclusion

The mechanism of action of this compound in neurons is remarkably multifaceted. While its established role as a selective, irreversible MAO-B inhibitor is central to its symptomatic efficacy in Parkinson's disease, its therapeutic potential is significantly broadened by its potent neuroprotective activities. These MAO-B-independent effects are primarily driven by the propargylamine moiety and involve the sophisticated modulation of multiple, interconnected signaling pathways.

Rasagiline promotes neuronal survival by actively suppressing the mitochondrial apoptotic cascade through the upregulation of anti-apoptotic Bcl-2 family proteins and downregulation of their pro-apoptotic counterparts. Furthermore, it activates critical pro-survival kinase pathways, including PKC and MAPK, which not only contribute to its anti-apoptotic effects but also shift APP processing towards a neuroprotective phenotype. Finally, its ability to induce the expression of vital neurotrophic factors like BDNF and GDNF, coupled with the activation of the Nrf2-mediated antioxidant response, provides a robust defense against neurodegeneration. This comprehensive mechanism makes rasagiline a continued subject of intense research for potential disease-modifying roles in Parkinson's disease and other neurodegenerative disorders.

References

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological, neuroprotective and amyloid precursor processing properties of selective MAO-B inhibitor antiparkinsonian drug, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 16. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 17. Mechanisms of anti-apoptotic activity of of rasagiline ( Agilect ) [rasagiline.com]

- 18. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]

- 19. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, rasagiline and its derivatives, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. preprints.org [preprints.org]

- 28. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sigmaaldrich.cn [sigmaaldrich.cn]

- 30. abcam.cn [abcam.cn]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Western Blot for Bax and Bcl-2 [bio-protocol.org]

- 34. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of N-propargyl-1-aminoindan: Rasagiline vs. (Rac)-Rasagiline

Affiliation: Google Research

Abstract

This technical guide provides an in-depth comparison of Rasagiline, the pure (R)-(+)-N-propargyl-1-aminoindan enantiomer, and its racemic mixture, (Rac)-Rasagiline. Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) indicated for the treatment of Parkinson's disease. The therapeutic efficacy and pharmacological profile of this compound are critically dependent on its stereochemistry. This document outlines the significant differences in pharmacodynamics, particularly MAO-B inhibitory activity, and provides an overview of the synthetic and analytical methodologies used to isolate and characterize the active enantiomer. Experimental protocols for key assays and visualizations of relevant pathways and workflows are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality

Rasagiline, chemically known as (R)-N-propargyl-1-aminoindan, is a second-generation propargylamine MAO-B inhibitor used in the management of Parkinson's disease.[1][2] Its mechanism of action involves the selective and irreversible inhibition of MAO-B, an enzyme primarily responsible for the degradation of dopamine in the brain.[3][4] By inhibiting dopamine's breakdown, Rasagiline increases its synaptic availability, thereby alleviating the motor symptoms associated with Parkinson's disease.[5][6]

The compound contains a single chiral center at the C1 position of the aminoindan ring, giving rise to two enantiomers: the (R)-isomer (Rasagiline) and the (S)-isomer. This compound, or AGN-1135, refers to the racemic mixture containing equal parts of both enantiomers.[7][8] Early pharmacological studies revealed a striking degree of stereoselectivity in MAO-B inhibition, with the (R)-enantiomer being profoundly more potent than its (S)-counterpart.[8][9] This critical difference underscores the necessity of using the enantiomerically pure form in clinical applications to maximize therapeutic benefit and minimize potential off-target effects.

Pharmacodynamic Differentiation

The primary pharmacodynamic difference between Rasagiline and this compound lies in the stereoselective inhibition of MAO-B. The (R)-enantiomer is responsible for virtually all the MAO-B inhibitory activity.

2.1. Monoamine Oxidase (MAO) Inhibition

In vitro studies using rat brain mitochondrial preparations have demonstrated that Rasagiline ((R)-isomer) is a highly potent inhibitor of MAO-B. In contrast, the (S)-isomer is a significantly weaker inhibitor.[8] This stereoselectivity is substantial, with the (R)-isomer being thousands of times more active against MAO-B than the (S)-isomer.[8][10] Consequently, the potency of this compound is approximately half that of pure Rasagiline.[8]

Both enantiomers exhibit selectivity for MAO-B over MAO-A, though Rasagiline is more selective.[8] This selectivity is crucial for avoiding the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[11]

Table 1: Comparative In Vitro MAO Inhibitory Activity (Rat Brain)

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Rasagiline ((R)-isomer) | MAO-B | 4.43 ± 0.92 | [8] |

| MAO-A | 412 ± 123 | [8] | |

| (S)-isomer (TVP 1022) | MAO-B | ~16,800 (1/3800th of R-isomer) | [8] |

| MAO-A | Weakly active | [8] | |

| This compound (AGN-1135) | MAO-B | Approx. twice the IC₅₀ of Rasagiline | [8] |

Table 2: Comparative Ex Vivo MAO Inhibitory Potency (Rat Brain, Single Oral Dose)

| Compound | Target Enzyme | ED₅₀ (mg/kg) | Reference |

| Rasagiline | MAO-B | 0.1 ± 0.01 | [2][8] |

| MAO-A | 6.48 ± 0.81 | [2][8] |

Note: ED₅₀ is the dose required to inhibit enzyme activity by 50%.

Pharmacokinetics and Metabolism

Rasagiline is rapidly absorbed orally with an absolute bioavailability of approximately 36%.[12][13] It undergoes extensive hepatic metabolism, primarily via N-dealkylation mediated by the cytochrome P450 enzyme CYP1A2.[7][14] The major metabolite is (R)-1-aminoindan.[12][14] This metabolite is not an amphetamine derivative and possesses its own neuroprotective properties, though it has weak or no MAO-B inhibitory activity.[7][11]

In contrast to selegiline, another MAO-B inhibitor, Rasagiline's metabolism does not produce amphetamine-like metabolites, which may offer a more favorable side-effect profile.[2][13] While specific pharmacokinetic studies on the individual enantiomers of this compound are less common due to the rapid focus on the active (R)-isomer, stereoselective metabolism is a known phenomenon and could potentially lead to different plasma concentrations of the (R)- and (S)-isomers if the racemate were administered.

Experimental Protocols

4.1. Synthesis and Resolution of Rasagiline

The synthesis of enantiomerically pure Rasagiline is a critical step in its manufacturing. A common strategy involves the synthesis of the racemic N-propargyl-1-aminoindan followed by chiral resolution.

Protocol: Synthesis of Racemic N-propargyl-1-aminoindan and Resolution

-

Synthesis of Racemic N-benzyl-1-aminoindan: 1-Indanone is condensed with benzylamine to form the corresponding enamine. This intermediate is then reduced, typically with sodium borohydride, to yield racemic N-benzyl-1-aminoindan.[15]

-

Chiral Resolution: The racemic N-benzyl-1-aminoindan is resolved using a chiral resolving agent. For example, L-tartaric acid is used to selectively crystallize the diastereomeric salt of the (R)-enantiomer.[15][16] The less soluble diastereomer is isolated by filtration.

-

Debenzylation: The benzyl group is removed from the resolved (R)-N-benzyl-1-aminoindan, often through catalytic hydrogenation, to yield (R)-1-aminoindan.[15]

-

Propargylation: The resulting (R)-1-aminoindan is alkylated with propargyl chloride or a similar propargylating agent in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile to yield Rasagiline.[15][16]

-

Salt Formation: The final product is often converted to a pharmaceutically acceptable salt, such as rasagiline mesylate, by reacting the free base with methanesulfonic acid in a solvent like isopropanol to improve stability and handling.[9][15]

4.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Analytical methods are required to confirm the enantiomeric purity of the final Rasagiline product. Chiral HPLC is the standard technique for separating and quantifying the (R)- and (S)-enantiomers.

Protocol: UHPLC Method for Enantiomeric Separation

-

Objective: To separate and quantify the (S)-enantiomer impurity in a sample of Rasagiline.

-

Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 μm particle size).[17][18]

-

Mobile Phase: Isocratic mixture of 10 mmol/L ammonium acetate and isopropyl alcohol (90:10, v/v).[18]

-

Flow Rate: 0.6 mL/min.[17]

-

Column Temperature: 25 °C.[18]

-

Injection Volume: 2.0 μL.[18]

-

Detection: UV at 210 nm.[18]

-

Sample Preparation: Dissolve Rasagiline mesylate sample in water to a known concentration (e.g., 20 mg in 100 mL).[18]

-

Standard Preparation: Prepare a stock solution of the (S)-enantiomer in water. Create a standard solution for quantification at the impurity level (e.g., 1.5 μg/mL).[18]

-

Quantification: The limit of quantification (LOQ) for the (S)-enantiomer using this method has been reported as 0.2 μg/mL.[17][18]

4.3. In Vivo Model of Parkinson's Disease

Animal models are essential for evaluating the neuroprotective and symptomatic effects of anti-Parkinsonian drugs. The 6-hydroxydopamine (6-OHDA) model in rats is a widely used paradigm.

Protocol: 6-OHDA-Induced Nigrostriatal Lesion in Rats

-

Animal Model: Adult male Sprague-Dawley rats are used.[19]

-

Lesioning: Rats are anesthetized, and a unilateral injection of 6-hydroxydopamine (6-OHDA), a neurotoxin selective for dopaminergic neurons, is made into the striatum. This leads to the progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[19]

-

Treatment: Following the lesioning, animals are treated daily with Rasagiline (or vehicle control) via oral administration or other appropriate routes for a set period (e.g., 6 weeks).[19]

-

Behavioral Assessment: Motor deficits are assessed using tests such as monitoring for motor stereotypies (e.g., apomorphine-induced rotations) which are characteristic of unilateral dopamine depletion.[19]

-

Histological Analysis: At the end of the treatment period, brains are processed for immunohistochemical analysis. The survival of dopaminergic neurons in the substantia nigra is quantified by counting tyrosine hydroxylase (TH)-positive cells, a marker for these neurons.[19]

-

Endpoint: The neuroprotective potential of Rasagiline is determined by comparing the number of surviving dopaminergic neurons and the severity of motor deficits in the treated group versus the control group. Studies have shown that Rasagiline markedly increases the survival of dopaminergic neurons in this model.[19]

Visualizations

5.1. Logical Relationship of Rasagiline Stereoisomers

Caption: Composition of this compound.

5.2. MAO-B Inhibition Signaling Pathway

Caption: Rasagiline's mechanism of action.

5.3. Experimental Workflow: Chiral Resolution

Caption: Workflow for chiral resolution.

Conclusion

The distinction between Rasagiline and this compound is of profound pharmacological and clinical importance. The therapeutic activity as a MAO-B inhibitor resides almost exclusively in the (R)-enantiomer, which is thousands of times more potent than its (S)-counterpart. The development of Rasagiline as an enantiomerically pure drug highlights the critical role of stereochemistry in drug design and optimization. The use of the pure (R)-enantiomer ensures targeted pharmacological action, maximizes efficacy, and provides a consistent clinical profile for the treatment of Parkinson's disease. This guide provides the foundational technical data and methodologies that underscore these critical differences.

References

- 1. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Old and new MAOIs for Parkinson's disease [rasagiline.com]

- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Rasagiline - Wikipedia [en.wikipedia.org]

- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. neurology.org [neurology.org]

- 12. Rasagiline: New Treatment for Parkinson's Disease - Page 5 [medscape.com]

- 13. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 16. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 17. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Rasagiline synthesis and chemical properties

An In-depth Technical Guide on the Synthesis and Chemical Properties of (Rac)-Rasagiline

Introduction

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] It is primarily used in the treatment of Parkinson's disease, either as a monotherapy in the early stages or as an adjunct to levodopa in more advanced cases.[2] By inhibiting MAO-B, the primary enzyme responsible for the catabolism of dopamine in the human brain, rasagiline increases synaptic dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease.[1][3]

The therapeutic efficacy of rasagiline resides in its R-enantiomer.[4] However, the synthesis of the racemic mixture, this compound, is a crucial process, often serving as a precursor for chiral resolution or for research purposes exploring the properties of both enantiomers. This document provides a detailed overview of the synthesis of racemic rasagiline, its key chemical properties, and its mechanism of action.

Chemical and Physical Properties

The fundamental physicochemical properties of rasagiline and its common salt form, rasagiline mesylate, are summarized below. The mesylate salt is often preferred for pharmaceutical formulations due to its enhanced stability and solubility.[4][5]

| Property | This compound Base | Rasagiline Mesylate |

| IUPAC Name | (RS)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine | (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine methanesulfonate |

| Molecular Formula | C₁₂H₁₃N[2] | C₁₃H₁₇NO₃S[6] |

| Molecular Weight | 171.24 g/mol [] | 267.35 g/mol [6] |

| CAS Number | 1875-50-9 (for racemate)[8] | 161735-79-1[5] |

| Melting Point | 35-41°C[] | Not specified, salt form is typically a solid |

| Density | 1.05 g/cm³[] | Not specified |

| Solubility | Soluble in organic solvents | Freely soluble in water, methanol, and ethanol[5] |

| Appearance | - | White to off-white powder[5] |

Synthesis of this compound

The most common and straightforward synthesis of racemic rasagiline involves the direct N-alkylation of racemic 1-aminoindan with a propargyl halide, such as propargyl chloride or propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

General Synthetic Scheme

The overall reaction can be visualized as the substitution of a hydrogen atom on the primary amine of 1-aminoindan with a propargyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of (Rac)-N-propargyl-1-aminoindan, adapted from various reported methods.[9][10][11]

Materials and Reagents:

-

Racemic 1-aminoindan

-

Propargyl bromide (or propargyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add racemic 1-aminoindan (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (approx. 2.0 eq).

-

Alkylation: While stirring the suspension vigorously, slowly add propargyl bromide (approx. 1.1 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature for 12-16 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate and wash it with water to remove any remaining inorganic salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil or low-melting solid.

-

Purification (Optional): The crude product may be purified further by column chromatography on silica gel if a higher purity is required.[9]

Mechanism of Action

This compound contains the pharmacologically active R-enantiomer, which acts as a selective inhibitor of MAO-B. Its mechanism provides both symptomatic relief and potential neuroprotective effects.

MAO-B Inhibition and Dopamine Metabolism

In the brain, dopamine that is not packaged into synaptic vesicles is degraded by monoamine oxidases. MAO-B is the predominant form in the striatum and is responsible for dopamine metabolism.[3] Rasagiline contains a propargylamine moiety that forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[12] This binding results in the irreversible inactivation of the enzyme.[1][12] By inhibiting MAO-B, rasagiline reduces the breakdown of dopamine, leading to increased levels of this neurotransmitter in the striatum, which helps to compensate for the dopaminergic neuron loss in Parkinson's disease.[13]

Caption: Rasagiline's inhibition of dopamine metabolism by MAO-B.

Neuroprotective Signaling Pathways

Beyond MAO-B inhibition, studies have shown that rasagiline possesses neuroprotective properties that are independent of its primary mechanism.[12][14] These effects are attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis. Rasagiline has been shown to:

-

Prevent Apoptosis: It up-regulates anti-apoptotic proteins like Bcl-2 and down-regulates pro-apoptotic proteins such as Bax.[3]

-

Activate Survival Pathways: It can activate pro-survival signaling cascades, including the Akt/Nrf2 redox-signaling pathway, which helps protect neurons from oxidative stress.[3][14]

-

Stabilize Mitochondria: The propargylamine moiety is believed to play a role in stabilizing the mitochondrial membrane and preventing the opening of the mitochondrial permeability transition pore, a key event in apoptotic cell death.[15]

These multifaceted actions suggest that rasagiline may not only manage symptoms but also potentially slow the progression of neurodegeneration.[1]

References

- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Rasagiline Mesylate - LKT Labs [lktlabs.com]

- 6. Rasagiline Mesylate | C13H17NO3S | CID 3052775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rasagiline | 1875-50-9 [chemicalbook.com]

- 9. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 10. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]

- 15. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro MAO-B Inhibitory Activity of (Rac)-Rasagiline

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] It is primarily located in the outer mitochondrial membrane of glial cells in the brain.[2] The activity of MAO-B is linked to several neurological disorders, including Parkinson's disease and Alzheimer's disease, where excessive dopamine breakdown contributes to neuronal damage and symptom progression.[3] Consequently, the inhibition of MAO-B is a key therapeutic strategy.[4]

Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a potent, selective, and irreversible second-generation MAO-B inhibitor.[1][5][6] It is used clinically for the treatment of Parkinson's disease, both as a monotherapy in early stages and as an adjunct to L-DOPA therapy in more advanced cases.[4][7] Unlike its predecessor selegiline, rasagiline's major metabolite, 1-aminoindan, lacks amphetamine-like properties.[2][7] This guide focuses on the in vitro inhibitory activity of the racemic form of rasagiline, this compound (also known as AGN-1135), and its active R-enantiomer.

Mechanism of MAO-B Inhibition

Rasagiline functions as a mechanism-based inhibitor, or "suicide" inhibitor. It contains a propargylamine functional group that is key to its inhibitory action.[] Rasagiline binds to the active site of the MAO-B enzyme, where it forms an irreversible covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.[2][7][9] This covalent modification permanently inactivates the enzyme.[1] The restoration of MAO-B activity subsequently depends on the synthesis of new enzyme molecules.[1] The R-enantiomer, rasagiline, is significantly more potent than its S-enantiomer.[10][11]

Caption: Mechanism of irreversible MAO-B inhibition by Rasagiline.

Quantitative Inhibitory Activity

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Studies have consistently shown that rasagiline and its racemic form are highly potent and selective inhibitors of MAO-B.

The following table summarizes the in vitro IC50 values for this compound (AGN-1135) and its individual enantiomers against rat brain MAO-A and MAO-B.

| Compound | Target Enzyme | IC50 Value (nM) | Source |

| (R)-Rasagiline | MAO-B | 4.43 ± 0.92 | [10][11] |

| MAO-A | 412 ± 123 | [10][11] | |

| (S)-Rasagiline (TVP 1022) | MAO-B | ~1,220 | [10][11] |

| MAO-A | ~1,710 | [10][11] | |

| This compound (AGN-1135) | MAO-B | Potent Inhibitor | [10][11][12] |

| MAO-A | Less Potent | [10][11] |

Note: Specific IC50 values for the racemic mixture are not detailed in the provided sources, but it is described as a highly potent inhibitor, with activity attributable to the R-enantiomer. The S-enantiomer is noted to be relatively inactive.[10][11]

Based on these values, (R)-Rasagiline is approximately 93 times more selective for MAO-B than for MAO-A in rat brain tissue.[11]

Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

This section outlines a representative protocol for determining the MAO-B inhibitory activity of test compounds like this compound. The method is based on fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[3][13]

1. Materials and Reagents

-

MAO-B Enzyme: Recombinant human or rat MAO-B.

-

MAO-B Substrate: Tyramine or Benzylamine.

-

Test Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Selegiline or (R)-Rasagiline.

-

Detection Reagent: A fluorometric probe sensitive to H₂O₂ (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).[14]

-

Coupling Enzyme: Horseradish Peroxidase (HRP).

-

Assay Buffer: Typically a phosphate buffer, pH 7.4.

-

Equipment: 96-well black microplate, fluorescence microplate reader (Ex/Em = ~535/587 nm), incubator (37°C).[3]

2. Reagent Preparation

-

MAO-B Assay Buffer: Prepare and bring to room temperature before use.

-

Test Compound/Inhibitor Solutions: Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations. The solvent concentration should be kept low (e.g., <2%) to avoid affecting enzyme activity.[13]

-

MAO-B Enzyme Solution: Reconstitute and dilute the MAO-B enzyme in cold Assay Buffer to the desired working concentration just before use. Keep on ice.

-

Substrate Working Solution: Prepare a working solution of the MAO-B substrate (e.g., Tyramine) and the detection reagents (probe and HRP) in Assay Buffer. Protect from light.

3. Assay Procedure

-

Plate Setup: Add Assay Buffer, test inhibitor solutions, positive control, and solvent control to designated wells of a 96-well black plate.

-

Pre-incubation: Add the MAO-B Enzyme Solution to all wells except the "no-enzyme" blank. Mix gently. Incubate the plate for a set period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[3]

-

Reaction Initiation: Add the Substrate Working Solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.[3]

4. Data Analysis

-

Plot the relative fluorescence units (RFU) against time for each well.

-

Determine the reaction rate (slope) for the linear portion of each curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of monoamine oxidase B. Its inhibitory activity is almost entirely due to the R-(+)-enantiomer, which covalently binds to the FAD cofactor in the enzyme's active site. Standard in vitro fluorometric assays provide a robust and sensitive method for quantifying its inhibitory potency (IC50), confirming its utility as a valuable therapeutic agent in the management of Parkinson's disease. The detailed understanding of its mechanism and the availability of reliable screening protocols are crucial for the development of next-generation MAO-B inhibitors.

References

- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 2. rmmj.org.il [rmmj.org.il]

- 3. assaygenie.com [assaygenie.com]

- 4. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Old and new MAOIs for Parkinson's disease [rasagiline.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of (Rac)-Rasagiline Independent of MAO-B Inhibition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic for Parkinson's disease. Beyond its symptomatic effects related to dopamine metabolism, a substantial body of evidence indicates that rasagiline possesses significant neuroprotective properties that are independent of its MAO-B inhibitory activity. These protective effects are largely attributed to its N-propargylamine moiety and involve the modulation of key intracellular signaling pathways, regulation of apoptotic processes, and induction of neurotrophic factors. This technical guide provides an in-depth exploration of these non-MAO-B-dependent neuroprotective mechanisms of (Rac)-Rasagiline, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to support further research and drug development endeavors.

Core Neuroprotective Mechanisms

The neuroprotective action of rasagiline, separate from its MAO-B inhibition, is a multifaceted process involving several key cellular events. Research has demonstrated that the propargylamine moiety within the rasagiline structure is crucial for these effects.[1][2][3] The S-isomer of rasagiline, which is a significantly less potent MAO-B inhibitor, has shown comparable neuroprotective activity to the R-isomer, further substantiating that these effects are not primarily due to MAO-B inhibition.[2][4][5] The primary mechanisms include the regulation of the Bcl-2 family of proteins, activation of pro-survival signaling pathways, induction of neurotrophic factors, and interaction with other cellular components like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Anti-Apoptotic Activity via Bcl-2 Family Regulation

A cornerstone of rasagiline's neuroprotective action is its ability to modulate the Bcl-2 family of proteins, which are central regulators of apoptosis. Rasagiline has been shown to upregulate anti-apoptotic members and downregulate pro-apoptotic members of this family.[4][6][7] This modulation helps to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors.

-

Upregulation of Anti-Apoptotic Proteins: Rasagiline treatment leads to an increased expression of Bcl-2, Bcl-xL, and Bcl-w.[1][6][7]

-

Downregulation of Pro-Apoptotic Proteins: Conversely, it decreases the expression of Bax and Bad.[1][7]

-

Mitochondrial Stability: By altering the balance of Bcl-2 family proteins, rasagiline prevents the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTp), critical events in the apoptotic cascade.[3][8][9]

-

Caspase Inhibition: This stabilization of the mitochondria subsequently inhibits the cleavage and activation of pro-caspase-3, a key executioner caspase in apoptosis.[1][7]

-

BAG Family Involvement: There is also evidence to suggest the involvement of the Bcl-2-associated athanogene (BAG) family of proteins, specifically BAG2 and BAG5, in the neuroprotective effects of rasagiline.[10][11]

Activation of Pro-Survival Signaling Pathways

Rasagiline has been demonstrated to activate several critical pro-survival signaling pathways, further contributing to its neuroprotective effects.

-

Protein Kinase C (PKC) Pathway: Rasagiline stimulates the phosphorylation of PKC and upregulates the mRNA of specific isoforms like PKCε.[1] This pathway is believed to be upstream of the Bcl-2 family modulation.[1][7]

-

PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another key mechanism. Rasagiline treatment has been shown to increase the phosphorylation of Akt, a central kinase in this survival pathway.[12][13][14]

-

Nrf2 Pathway: Rasagiline can induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[12][13] In the nucleus, Nrf2 promotes the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, activated in a PKC-dependent manner, is also implicated in the neuroprotective actions of rasagiline.[2][8]

Induction of Neurotrophic Factors

Rasagiline has been shown to increase the expression of key neurotrophic factors that support neuronal survival and plasticity.

-

Brain-Derived Neurotrophic Factor (BDNF): Treatment with rasagiline leads to an upregulation of BDNF mRNA and protein levels.[1][15][16]

-

Glial Cell Line-Derived Neurotrophic Factor (GDNF): Similarly, rasagiline enhances the expression of GDNF.[15][17] The induction of these neurotrophic factors is associated with the activation of the PI3K and MAPK signaling pathways.[15]

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Recent studies have highlighted the interaction of rasagiline with GAPDH as a neuroprotective mechanism. Under conditions of cellular stress, GAPDH can translocate to the nucleus and mediate cell death. Rasagiline has been found to significantly reduce this nuclear translocation of GAPDH, thereby preventing this pathway of apoptosis.[12][13][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the neuroprotective effects of this compound independent of MAO-B inhibition.

Table 1: Effects of Rasagiline on Cell Viability and Apoptosis

| Experimental Model | Insult | Rasagiline Concentration | Outcome Measure | Quantitative Result | Reference |

| PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | Neuroprotection | 20-80% dose-dependent increase | [12][13] |

| PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | Nuclear Translocation of GAPDH | 75-90% reduction | [12][13] |

| PC12 Cells | Serum Withdrawal | 0.1-10 µM | Apoptosis | Dose-dependent decrease | [7] |

| SH-SY5Y Cells | Peroxynitrite (from SIN-1) | Pre-incubation | Apoptotic DNA Damage | Significant reduction | [9] |

Table 2: Effects of Rasagiline on Signaling Molecules and Gene Expression

| Experimental Model | Rasagiline Concentration | Outcome Measure | Quantitative Result | Reference |

| PC12 Cells | 10 µM | Akt Phosphorylation | 50% increase | [12][13] |

| PC12 Cells | 1-5 µM | Nuclear Shuttling of Nrf2 | 40-90% increase | [12] |

| PC12 Cells | 1-5 µM | mRNA of Antioxidant Enzymes (HO-1, NQO1, Catalase) | 1.8-2.0-fold increase | [12] |

| SH-SY5Y Cells | 100-10 nM, 100-10 pM | Bcl-2 and Bcl-xL mRNA | Increased levels | [6] |

| PC12 Cells | Not specified | PKC Phosphorylation | Stimulation | [1][7] |

| PC12 Cells | Not specified | PKCε mRNA | Upregulation | [1] |

| PC12 Cells | Not specified | Bcl-xL, Bcl-w, BDNF mRNA | Induction | [1][7] |

| PC12 Cells | Not specified | Bad, Bax mRNA | Downregulation | [1][7] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the neuroprotective properties of rasagiline.

Cell Culture and Induction of Apoptosis

-

Cell Lines:

-

PC12 Cells: Rat pheochromocytoma cells are a common model for neuronal studies. They are typically cultured in DMEM supplemented with horse serum and fetal bovine serum.

-

SH-SY5Y Cells: Human neuroblastoma cells, often used to model dopaminergic neurons. They are generally cultured in a 1:1 mixture of MEM and F12 medium with fetal bovine serum.

-

-

Induction of Apoptosis/Cellular Stress:

-

Serum Withdrawal: Cells are washed with serum-free medium and then incubated in this medium for a specified period (e.g., 24-48 hours) to induce apoptosis.[1][7]

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined duration (e.g., 4 hours), followed by a reoxygenation period in normal culture medium.[12][13]

-

Neurotoxin Treatment: Cells are exposed to specific neurotoxins such as N-methyl(R)salsolinol or peroxynitrite generators like SIN-1 to induce apoptosis.[6][9]

-

Drug Treatment

This compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from pM to µM) for a specified duration, either as a pre-treatment before the insult or concurrently with the insult.[1][6][7][9][12]

Key Assays and Measurements

-

Cell Viability Assays:

-

MTT Assay: Measures the metabolic activity of cells as an indicator of viability.

-

LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Hoechst Staining: Used to visualize nuclear condensation and fragmentation characteristic of apoptosis.

-

Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of caspases, such as caspase-3.

-

-

Western Blotting: Used to quantify the protein levels of signaling molecules (e.g., phosphorylated Akt, total Akt), Bcl-2 family members (Bcl-2, Bax, Bad), and other proteins of interest (e.g., GAPDH in nuclear and cytosolic fractions).

-

Real-Time PCR (RT-PCR): To measure the mRNA expression levels of genes such as those for Bcl-2 family members, neurotrophic factors, and antioxidant enzymes.

-

Immunocytochemistry/Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of GAPDH or Nrf2.

-

Mitochondrial Membrane Potential Measurement: Using fluorescent dyes like JC-1, where a shift in fluorescence indicates changes in the mitochondrial membrane potential.[9]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in rasagiline's neuroprotective action and a typical experimental workflow.

Diagram 1: Rasagiline's Anti-Apoptotic Signaling Pathways

Caption: Rasagiline's MAO-B independent neuroprotective signaling pathways.

Diagram 2: Experimental Workflow for Assessing Neuroprotection

Caption: A typical experimental workflow for studying rasagiline's neuroprotection.

Conclusion and Future Directions

For drug development professionals, these findings are significant. They suggest that the propargylamine moiety is a valuable pharmacophore for the design of novel neuroprotective agents. Future research should focus on further elucidating the direct molecular targets of the propargylamine group and on exploring how these pathways can be selectively modulated to a greater therapeutic advantage. Understanding the intricate crosstalk between these signaling networks will be crucial in developing next-generation therapies for neurodegenerative diseases that not only provide symptomatic relief but also modify the course of the underlying pathology.

References

- 1. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rasagiline ( Agilect, Azilect ) as a neuroprotectant [rasagiline.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacological, neuroprotective and amyloid precursor processing action of rasagiline [rasagiline.com]

- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 7. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 8. Rasagiline: an anti-Parkinson drug with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Genesis of a Neuroprotective Agent: An In-depth Technical Guide to the Discovery and Development of (Rac)-Rasagiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Rasagiline, with a particular focus on its racemic precursor, (Rac)-Rasagiline. It details the scientific journey from its initial synthesis to its establishment as a key therapeutic agent for Parkinson's disease, offering insights into its mechanism of action, preclinical and clinical evaluation, and the pivotal experimental methodologies that underpinned its development.

Executive Summary

Rasagiline, marketed as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease. Its development story is a compelling example of rational drug design and meticulous scientific investigation. This guide traces the history of this compound, the racemic mixture from which the active R-(+)-enantiomer was identified, and its evolution into a clinically significant neuroprotective and symptomatic therapy. We will explore the key milestones, from its initial invention to the extensive preclinical and clinical trials that established its efficacy and safety profile.

Discovery and Early Development

The journey of Rasagiline began in the 1970s with the invention of the racemic compound N-propargyl-1-aminoindan, known as AGN-1135, by Aspro Nicholas.[1] Initially investigated as a potential treatment for hypertension, the compound's true potential was later recognized by Professor Moussa B. H. Youdim at the Technion-Israel Institute of Technology.[1] Professor Youdim, who had been involved in the development of the first selective MAO-B inhibitor, selegiline, identified AGN-1135 as a promising candidate for Parkinson's disease research.[1]

Subsequent collaboration with Teva Pharmaceuticals led to the critical discovery that the therapeutic activity of the racemic mixture resided almost exclusively in one of its enantiomers.[1] The R-(+)-enantiomer, later named Rasagiline (TVP-1012), was found to be approximately 1,000-fold more potent in inhibiting MAO-B than its S-(-)-enantiomer (TVP-1022).[2] This pivotal finding shifted the developmental focus to the single, more active enantiomer, setting the stage for its advancement into clinical trials.

Chemical Synthesis

The synthesis of Rasagiline has evolved, with various methods developed to produce both the racemic mixture and the enantiomerically pure form.

2.1.1 Synthesis of this compound:

One of the early reported methods for synthesizing racemic Rasagiline involved the reaction of racemic 1-aminoindan with propargyl benzenesulfonate in the presence of aqueous sodium hydroxide in toluene.[3] An alternative approach involved the condensation of 1-chloroindane with propargylamine in ethanol.[3]

2.1.2 Enantioselective Synthesis and Resolution:

The commercial synthesis of the active R-(+)-enantiomer of Rasagiline has been a key focus. One common strategy involves the resolution of a racemic intermediate. For example, racemic N-benzyl-1-aminoindan can be resolved using a chiral resolving agent like (R,R)-tartaric acid to isolate the desired R-enantiomer.[4] This is followed by propargylation to yield Rasagiline.[4] More recent advancements have focused on asymmetric synthesis to directly produce the R-enantiomer, such as the chiral phosphoric acid-catalyzed reduction of a cyclic imine intermediate.[5]

Mechanism of Action

Rasagiline's primary mechanism of action is the selective and irreversible inhibition of MAO-B.[6][7] This enzyme is predominantly found in the brain and is responsible for the breakdown of dopamine.[6][7] By inhibiting MAO-B, Rasagiline increases the extracellular levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[6]

MAO-B Inhibition: Quantitative Data

The selectivity and potency of Rasagiline for MAO-B are critical to its therapeutic profile. The following table summarizes the in vitro inhibitory concentrations (IC50) of Rasagiline for MAO-A and MAO-B.

| Enzyme | Species | IC50 (nM) | Reference |

| MAO-A | Rat Brain | 412 ± 123 | [1] |

| MAO-B | Rat Brain | 4.43 ± 0.92 | [1] |

| MAO-A | Human Brain | 700 | [8] |

| MAO-B | Human Brain | 14 | [8] |

Neuroprotective Signaling Pathways

Beyond its symptomatic effects through MAO-B inhibition, preclinical studies have revealed that Rasagiline possesses significant neuroprotective properties, which are thought to be independent of its MAO-inhibitory activity.[3][9] These effects are largely attributed to the propargylamine moiety within its structure and involve the modulation of several key signaling pathways related to cell survival and apoptosis.[3]

3.2.1 Bcl-2 Family and PKC/MAPK Pathway:

Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax and Bad.[3][10] This modulation of the Bcl-2 family of proteins is linked to the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

Caption: Rasagiline's neuroprotective Bcl-2, PKC, and MAPK signaling pathway.

3.2.2 Akt/Nrf2 Pathway:

More recent studies have indicated that Rasagiline can also exert neuroprotective effects by activating the Akt/Nrf2 signaling pathway.[11] This pathway is crucial for cellular defense against oxidative stress. Rasagiline treatment has been shown to increase the phosphorylation of Akt and promote the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes.[11]

Caption: Rasagiline's activation of the Akt/Nrf2 antioxidant pathway.

Preclinical and Clinical Development Workflow

The development of Rasagiline followed a structured workflow from initial in vitro and in vivo preclinical studies to large-scale, multicenter clinical trials.

Caption: The streamlined development workflow of Rasagiline.

Preclinical Studies: Experimental Protocols

4.1.1 MAO Inhibition Assay:

-

Objective: To determine the in vitro potency and selectivity of Rasagiline for MAO-A and MAO-B.

-

Methodology:

-

Prepare homogenates of rat or human brain tissue as a source of MAO enzymes.

-

Use specific substrates for each enzyme isoform: kynuramine for MAO-A and benzylamine for MAO-B.[12]

-

Incubate the enzyme preparation with varying concentrations of Rasagiline.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the rate of product formation spectrophotometrically or fluorometrically.

-

Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both MAO-A and MAO-B.[1]

-

4.1.2 In Vitro Neuroprotection Assay:

-

Objective: To assess the ability of Rasagiline to protect neuronal cells from various toxins.

-

Methodology (using PC12 cells and Aβ-induced toxicity as an example):

-

Culture PC12 cells in appropriate media.

-

Pre-treat the cells with different concentrations of Rasagiline (e.g., 1 and 10 µM) for 1 hour.[13]

-

Induce toxicity by adding a neurotoxin, such as amyloid-beta (Aβ) 1-42 peptide (10 µM), for 24 hours.[13]

-

Assess cell viability using methods such as the Trypan blue dye exclusion assay or MTT assay.[13]

-

Measure cell death (apoptosis) using an ELISA-based assay to detect DNA fragmentation.[13]

-

Compare the viability and apoptosis rates in Rasagiline-treated cells to untreated control cells and cells treated with the toxin alone.

-

Key Clinical Trials

The clinical development of Rasagiline was marked by several large, well-designed, randomized, double-blind, placebo-controlled trials that established its efficacy and safety.

4.2.1 The TEMPO Study (TVP-1012 in Early Monotherapy for Parkinson's Disease Outpatients):

-

Objective: To evaluate the efficacy and safety of Rasagiline monotherapy in early Parkinson's disease.[14]

-

Design: A 26-week, multicenter, parallel-group trial.[14]

-

Patient Population: 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[14]

-

Intervention: Patients were randomized to receive Rasagiline (1 mg/day or 2 mg/day) or a placebo.[14]

-

Primary Outcome: Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[14]

-

Key Findings: Both doses of Rasagiline were significantly more effective than placebo in improving UPDRS scores.[14]

4.2.2 The ADAGIO Study (Attenuation of Disease Progression with Azilect Given Once-daily):

-

Objective: To investigate the potential disease-modifying effects of Rasagiline in early Parkinson's disease using a delayed-start design.[15]

-

Design: A 72-week, multicenter, placebo-controlled, delayed-start study.[15]

-

Patient Population: 1176 patients with untreated early Parkinson's disease.[15]

-

Intervention: Patients were randomized to receive Rasagiline (1 mg/day or 2 mg/day) for 72 weeks (early-start) or placebo for 36 weeks followed by Rasagiline for 36 weeks (delayed-start).[15]

-

Primary Outcome: To demonstrate non-inferiority in the rate of change in total UPDRS score in the final 36 weeks and superiority in the change from baseline to 72 weeks.

-

Key Findings: The 1 mg/day dose met the study's endpoints, suggesting a potential disease-modifying effect, while the 2 mg/day dose did not.

4.2.3 The LARGO Study (Lasting effect in Adjunct therapy with Rasagiline Given Once daily):

-

Objective: To evaluate the efficacy and safety of Rasagiline as an adjunct therapy to levodopa in Parkinson's disease patients with motor fluctuations.[6]

-

Design: An 18-week, multicenter, double-blind, parallel-group trial.[6]

-

Patient Population: 687 levodopa-treated patients with motor fluctuations.[6]

-

Intervention: Patients were randomized to receive Rasagiline (1 mg/day), entacapone (a COMT inhibitor), or placebo.[6]

-

Primary Outcome: Change in total daily "off" time.[6]

-

Key Findings: Rasagiline significantly reduced "off" time and improved motor symptoms compared to placebo, with an efficacy similar to entacapone.[6]

4.2.4 Clinical Trial Data Summary:

| Trial | Phase | Patient Population | N | Primary Endpoint | Key Result | Reference |

| TEMPO | III | Early PD, Monotherapy | 404 | Change in Total UPDRS | Significant improvement vs. Placebo | [14] |

| ADAGIO | III | Early PD, Disease Modification | 1176 | Delayed-start analysis of UPDRS | 1 mg/day met endpoints for disease modification | [15] |

| LARGO | III | Advanced PD, Adjunct to Levodopa | 687 | Change in "Off" Time | Significant reduction in "off" time vs. Placebo | [6] |

Conclusion

The discovery and development of this compound and its active enantiomer, Rasagiline, represent a significant advancement in the treatment of Parkinson's disease. From its serendipitous beginnings as a racemic compound to its rigorous evaluation in preclinical and clinical studies, the story of Rasagiline highlights the importance of stereochemistry in drug design and the value of investigating neuroprotective mechanisms alongside symptomatic relief. This in-depth technical guide provides a foundational understanding of the key scientific milestones and experimental methodologies that have established Rasagiline as a cornerstone of Parkinson's therapy, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.

References

- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Rasagiline as an adjunct to levodopa in patients with Parkinson's disease and motor fluctuations (LARGO, Lasting effect in Adjunct therapy with Rasagiline Given Once daily, study): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 10. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A double-blind, delayed-start trial of rasagiline in Parkinson's disease (the ADAGIO study): prespecified and post-hoc analyses of the need for additional therapies, changes in UPDRS scores, and non-motor outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rasagiline, a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), is a key therapeutic agent in the management of Parkinson's disease.[1][2] Its primary mechanism of action involves the selective inhibition of MAO-B, an enzyme crucial for the degradation of dopamine in the central nervous system.[1][3] By inhibiting this enzyme, rasagiline effectively increases the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.[3][4][5] This technical guide provides an in-depth overview of the effects of this compound on dopamine metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Monoamine Oxidase-B